4,5,7-Triphenyl-2,1,3-benzoxadiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H16N2O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4,5,7-triphenyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C24H16N2O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-24(26-27-25-23)22(20)19-14-8-3-9-15-19/h1-16H |
InChI Key |
GAXMCROZNGOTJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=NON=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=NON=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,5,7 Triphenyl 2,1,3 Benzoxadiazole and Its Derivatives
Strategic Approaches to the 2,1,3-Benzoxadiazole Core Construction
The formation of the 2,1,3-benzoxadiazole ring system is a critical first step in the synthesis of 4,5,7-triphenyl-2,1,3-benzoxadiazole. Various methods have been developed for the construction of this heterocyclic core, primarily involving cyclization reactions of appropriately substituted benzene derivatives.
Cyclocondensation Reactions for Benzoxadiazole Ring Formation
A prevalent method for synthesizing the 2,1,3-benzoxadiazole core involves the cyclization of 2-nitroaniline. This process typically begins with the formation of 2,1,3-benzoxadiazole-1-oxide through the reaction of 2-nitroaniline with sodium hypochlorite in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a basic medium. nih.gov The subsequent deoxygenation of the N-oxide intermediate is commonly achieved by refluxing with a reducing agent such as triphenylphosphine (PPh₃) in a solvent like xylene, yielding the 2,1,3-benzoxadiazole core. nih.gov
Another approach involves the cyclocondensation of o-phenylenediamines with various reagents. While not directly leading to the oxadiazole, these methods are fundamental in heterocyclic synthesis and highlight the versatility of cyclocondensation reactions. For instance, the reaction of o-phenylenediamines with aldehydes can lead to the formation of benzimidazoles, a related heterocyclic system.
Copper-Catalyzed C–N Coupling Strategies in Heterocycle Synthesis
While direct copper-catalyzed C-N coupling is more commonly associated with the formation of N-aryl bonds in other heterocyclic systems, the principles can be relevant to the broader context of heterocycle synthesis. Copper catalysis is instrumental in forming C-N bonds, which are integral to many heterocyclic cores. These reactions often involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a suitable ligand. The versatility of these methods suggests potential for adaptation in multistep syntheses leading to precursors for benzoxadiazole formation.
Nucleophilic Substitution Reactions in Benzoxadiazole Annulation
Nucleophilic aromatic substitution (SNA r) reactions are a powerful tool in the synthesis and functionalization of electron-deficient heterocyclic systems. In the context of benzoxadiazole synthesis, a plausible, though less common, strategy could involve the intramolecular nucleophilic substitution of a suitably substituted benzene derivative. For instance, a precursor with a nitro group and a leaving group ortho to each other could potentially undergo cyclization via intramolecular attack of an oxygen nucleophile to form the oxadiazole ring.
Regioselective Functionalization of the Benzoxadiazole Core
Once the 2,1,3-benzoxadiazole core is synthesized, the next critical phase is the regioselective introduction of the three phenyl groups at the 4, 5, and 7 positions. This is typically achieved through a series of functionalization and cross-coupling reactions.
A key intermediate for the synthesis of this compound is a tri-halogenated benzoxadiazole. For instance, the synthesis can commence with the bromination of the parent 2,1,3-benzoxadiazole. Treatment with bromine in the presence of iron powder can lead to the formation of 4,7-dibromo-2,1,3-benzoxadiazole. nih.gov Further halogenation would be required to introduce a leaving group at the 5-position, setting the stage for subsequent cross-coupling reactions.
Direct Arylation Techniques for Benzoxadiazole Scaffolds
Direct C-H arylation has emerged as a powerful and atom-economical method for the functionalization of heterocyclic compounds. This approach avoids the pre-functionalization of the heterocycle with a leaving group. Palladium-catalyzed direct arylation of benzothiadiazole, a closely related heterocycle, has been demonstrated to be effective for introducing aryl groups at specific positions. nih.gov For the synthesis of this compound, a stepwise direct arylation strategy could be envisioned. This would involve the sequential and regioselective activation of the C-H bonds at the 4, 7, and 5 positions of the benzoxadiazole core, followed by coupling with an arylating agent like a phenyl halide or phenylboronic acid.
The regioselectivity of direct C-H activation is often directed by the electronic properties of the substrate and the nature of the catalyst and directing groups. For benzoxadiazole, the electron-withdrawing nature of the heterocyclic ring activates the C-H bonds of the benzene moiety towards metallation.
Introduction of Triphenyl Moieties: Advanced Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone for introducing aryl substituents onto heterocyclic scaffolds. The Suzuki-Miyaura coupling reaction, which utilizes an organoboron reagent (e.g., phenylboronic acid), is a widely employed and versatile method.
A plausible synthetic route to this compound would involve the Suzuki-Miyaura coupling of a tri-halogenated benzoxadiazole, such as 4,5,7-trichloro- or 4,5,7-tribromo-2,1,3-benzoxadiazole, with phenylboronic acid. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be carefully optimized to achieve a high yield of the desired trisubstituted product.
The stepwise nature of these cross-coupling reactions also allows for the synthesis of derivatives with different aryl groups at each position. For example, starting from 4,7-dibromo-2,1,3-benzoxadiazole, a Suzuki-Miyaura coupling could introduce two phenyl groups. Subsequent halogenation at the 5-position, followed by another cross-coupling reaction, would complete the synthesis of the 4,5,7-triphenyl derivative.
Below is a table summarizing the key reactions and reagents involved in the synthesis of this compound.
| Step | Reaction Type | Starting Material | Key Reagents | Product |
| 1 | Cyclocondensation | 2-Nitroaniline | 1. Sodium hypochlorite, TBAB2. Triphenylphosphine | 2,1,3-Benzoxadiazole |
| 2 | Halogenation | 2,1,3-Benzoxadiazole | Bromine, Iron powder | 4,7-Dibromo-2,1,3-benzoxadiazole |
| 3 | Halogenation | 4,7-Dibromo-2,1,3-benzoxadiazole | Halogenating agent (e.g., NBS) | 4,5,7-Tribromo-2,1,3-benzoxadiazole |
| 4 | Cross-Coupling | 4,5,7-Tribromo-2,1,3-benzoxadiazole | Phenylboronic acid, Palladium catalyst, Base | This compound |
Carbon-Hydrogen (C-H) Functionalization Methodologies for Benzoxadiazole Scaffolds
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for synthesizing complex organic molecules by converting inert C-H bonds directly into new C-C or C-heteroatom bonds, thus avoiding the need for pre-functionalized starting materials. nih.gov
For benzoxadiazole scaffolds, transition metal-catalyzed C-H functionalization can be used to introduce aryl groups at specific positions. While direct C-H arylation is the ultimate goal, a common and powerful two-step strategy involves an initial C-H borylation followed by a Suzuki-Miyaura cross-coupling. nih.gov
Iridium-catalyzed C-H borylation can regioselectively install a boryl group (e.g., a pinacol boronate ester) onto the benzoxadiazole ring. nih.gov This borylated intermediate is then a versatile substrate for subsequent palladium-catalyzed Suzuki-Miyaura coupling with an aryl halide (e.g., bromobenzene) to introduce the phenyl group. This approach allows for the sequential and controlled construction of the triphenyl-substituted target molecule. Research on the closely related 2,1,3-benzothiadiazole (BTD) has shown that regioselective Ir-catalyzed C-H borylation can provide access to versatile 5-boryl or 4,6-diboryl BTD building blocks, which can be further functionalized. nih.gov A similar strategy could be applied to the 2,1,3-benzoxadiazole core.
Novel Synthetic Routes and Reaction Mechanisms
One-Pot Synthetic Strategies for Benzoxadiazole Derivatives
One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. For the synthesis of highly substituted benzoxadiazole derivatives, a one-pot approach could combine the formation of the heterocyclic ring with subsequent C-H functionalization or cross-coupling reactions.
A hypothetical one-pot synthesis for a trisubstituted benzoxadiazole might involve:
The initial formation of the benzoxadiazole ring from a substituted o-nitroaniline.
Directly followed by a palladium- or copper-catalyzed C-H arylation or a sequence of C-H borylation and cross-coupling in the same vessel to install the phenyl groups.
While specific one-pot syntheses for this compound are not widely reported, the development of such methods for other polysubstituted heterocycles, such as 1,2,4-triazoles, demonstrates the feasibility of this approach. nih.gov A convenient one-pot synthesis of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides has been developed from the reaction of o-nitroanilines with sulfur monochloride, indicating the potential for streamlined syntheses in this class of compounds. bohrium.comresearchgate.net
Investigation of Rearrangement Reactions in Benzoxadiazole Formation Pathways
Rearrangement reactions can be either a synthetic challenge or a useful tool for accessing novel molecular scaffolds. libretexts.org In the chemistry of benzoxadiazoles, rearrangements can occur under certain reaction conditions, leading to products other than the expected substitution product.
A notable example is the copper-catalyzed reaction of benzoxadiazoles with diaryliodonium salts. While the initial step is an electrophilic arylation at a nitrogen atom of the benzoxadiazole ring, this is followed by a cascade of reactions. The process involves the cleavage of the N-O bond and a benzocyclization, ultimately resulting in the formation of phenazine N-oxides. This transformation represents a significant structural rearrangement from the initial benzoxadiazole scaffold. Understanding such pathways is critical for designing synthetic routes that can either avoid these rearrangements to achieve the desired substitution or harness them to create different heterocyclic systems.
Mechanistic Insights into Benzoxadiazole Annulation Processes
The formation of the 2,1,3-benzoxadiazole ring, an annulation process, is typically achieved through the cyclization of an ortho-substituted benzene derivative. The classical and most common method involves the reductive cyclization of an o-nitroaniline derivative.
The process generally proceeds in two stages:
N-Oxide Formation: An o-nitroaniline is treated with an oxidizing agent, such as sodium hypochlorite (NaOCl), in the presence of a base. This leads to an intramolecular cyclization to form the 2,1,3-benzoxadiazole-1-oxide (also known as a benzofuroxan). nih.govfrontiersin.org
Deoxygenation: The intermediate N-oxide is then deoxygenated to yield the final 2,1,3-benzoxadiazole. Common deoxygenating agents include trivalent phosphorus compounds like triphenylphosphine (PPh₃). nih.govfrontiersin.org
The mechanism of the initial cyclization is believed to involve the deprotonation of the aniline nitrogen, followed by a nucleophilic attack on the nitro group's nitrogen atom, leading to the expulsion of a water molecule to form the N-oxide ring. The subsequent deoxygenation is a well-established reaction where the phosphine abstracts the oxygen atom from the N-oxide. Understanding this fundamental ring-forming mechanism is essential for developing syntheses of substituted benzoxadiazoles, as the nature and position of substituents on the starting o-nitroaniline will dictate the final substitution pattern on the heterocyclic product.
Catalytic Systems in Benzoxadiazole Synthesis
Modern synthetic strategies for benzoxadiazoles and related heterocycles increasingly rely on sophisticated catalytic systems to enhance reaction efficiency, selectivity, and sustainability. These catalysts often enable reactions to proceed under milder conditions, with lower waste generation and in some cases, allow for catalyst recycling. The following sections delve into the application of nanocatalysts, metal-catalyzed processes, and ionic liquids in the synthesis of these important heterocyclic compounds.
Nanocatalysts have garnered considerable attention in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. mdpi.com Their application in the synthesis of benzoxazole derivatives aligns with the principles of green chemistry by promoting efficient reactions under mild conditions, often with the possibility of catalyst recovery and reuse.
Researchers at Brown University have developed a nanocatalyst composed of silver-palladium nanoparticles grown on nanorods of oxygen-deficient tungsten oxide. thechemicalengineer.com This catalyst is capable of facilitating a four-reaction cascade to produce benzoxazoles in a one-pot synthesis. thechemicalengineer.com This process operates at a lower temperature (80°C) and in a shorter timeframe (eight hours) compared to conventional methods that require temperatures of 130°C and take approximately two days. thechemicalengineer.com A key advantage of this system is the use of formic acid as a greener hydrogen source, replacing the more hazardous and difficult-to-handle pure hydrogen gas or ammonia borane. thechemicalengineer.com The catalyst demonstrated stability over at least five cycles. thechemicalengineer.com
Another notable example is the use of Fe3O4@SiO2-SO3H magnetic nanoparticles as a solid acid catalyst for the condensation reaction of 2-aminophenols with aromatic aldehydes to yield 2-arylbenzoxazoles. ajchem-a.comajchem-a.com This method offers several advantages, including high efficiency, reduced reaction times, and the absence of hazardous acids or bases. ajchem-a.com The magnetic nature of the catalyst allows for its simple separation and reuse without a significant loss of activity. ajchem-a.com The reactions are typically carried out under solvent-free conditions at a relatively low temperature of 50°C. ajchem-a.com
Furthermore, strontium carbonate (SrCO3) nanoparticles, synthesized via a hydrothermal reaction, have been employed as a catalyst for the synthesis of benzoxazole derivatives. nih.gov This method utilizes a grindstone technique, operating at room temperature and under solvent-free conditions, leading to high yields in a short reaction time of 20 minutes. nih.gov The reusability of the catalyst and the eco-friendly approach are significant benefits of this protocol. nih.gov
| Nanocatalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Silver-Palladium Nanoparticles on Tungsten Oxide Nanorods | One-pot, four-reaction cascade synthesis of benzoxazoles | Lower reaction temperature and time, use of a greener hydrogen source, catalyst is stable and reusable. | thechemicalengineer.com |
| Fe3O4@SiO2-SO3H Magnetic Nanoparticles | Condensation of 2-aminophenols and aromatic aldehydes | High efficiency, short reaction times, solvent-free conditions, easy magnetic separation and reuse of the catalyst. | ajchem-a.comajchem-a.com |
| Strontium Carbonate (SrCO3) Nanoparticles | Grindstone synthesis from 2-aminophenol and substituted benzaldehydes | Room temperature, solvent-free, short reaction time, high yield, reusable and eco-friendly catalyst. | nih.gov |
Transition metal catalysis, particularly with palladium and copper, has been instrumental in the development of synthetic routes to benzoxazoles and their derivatives. These metals can catalyze a variety of bond-forming reactions, enabling the construction and functionalization of the heterocyclic core.
Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of functionalized benzoxazoles. nih.gov For instance, the direct benzylation of azoles, including benzoxazoles, can be achieved using palladium catalysis with benzyl carbonates. nih.gov Palladium catalysts are also pivotal in the synthesis of 2,1,3-benzothiadiazole (a sulfur analogue of benzoxadiazole) derivatives, which have applications in bioimaging. researchgate.net A water-soluble palladium complex has been shown to catalyze Suzuki and Buchwald-Hartwig amination reactions inside living cells to synthesize fluorescent mitochondrial markers based on the 2,1,3-benzothiadiazole core. researchgate.net
Copper-catalyzed reactions also offer a versatile approach to benzoxazole synthesis. A method for the synthesis of benzoxazole derivatives via the copper-catalyzed hydroamination of alkynones with 2-aminophenols has been described. rsc.org This process yields a wide range of functionalized benzoxazoles in good yields and is proposed to proceed through a copper-catalyzed hydroamination followed by an intramolecular cyclization and elimination sequence. rsc.org Copper iodide has also been used in combination with a Brønsted acid as a co-catalyst for the synthesis of benzoxazoles from 2-aminophenols and β-diketones. nih.gov
| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Direct Benzylation | Azoles and Benzyl Carbonates | Efficient C-C bond formation. | nih.gov |
| Palladium Complex | Intracellular Suzuki and Buchwald-Hartwig Amination | - | Synthesis of fluorescent bioimaging probes in living cells. | researchgate.net |
| Copper | Hydroamination/Cyclization | Alkynones and 2-Aminophenols | Provides a variety of functionalized benzoxazoles in good yields. | rsc.org |
| Copper Iodide (with Brønsted acid) | Condensation/Cyclization | 2-Aminophenols and β-Diketones | Combined catalytic system for efficient synthesis. | nih.gov |
Ionic liquids (ILs) have emerged as green and versatile alternatives to traditional volatile organic solvents and, in many cases, can also act as catalysts. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive for organic synthesis. nih.gov
A Brønsted acidic ionic liquid gel has been utilized as a reusable heterogeneous catalyst for the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles. nih.gov This method involves the condensation of o-substituted anilines with aldehydes under solvent-free conditions, offering high yields and simple catalyst recovery and reuse. nih.gov The immobilization of the ionic liquid onto a solid support simplifies the separation process, which can be a challenge with homogeneous ionic liquid catalysts. nih.gov
In another approach, the heterocyclic ionic liquid 1-butylpyridinium iodide ([BPy]I) has been used as a recyclable, metal-free catalyst for the direct oxidative amination of benzoxazoles. nih.gov This reaction proceeds at room temperature and provides good to excellent yields of 2-aminobenzoxazoles. nih.gov The ionic liquid can be easily recovered from the aqueous layer after the reaction and reused multiple times without a significant decrease in its catalytic activity. nih.gov
The use of ionic liquids is not limited to being the primary catalyst. Task-specific ionic liquids can be employed as ligands for metal catalysts, as seen in the case of a palladium catalyst with ionic liquid ligands for intracellular reactions. researchgate.net This highlights the synergistic potential of combining metal catalysis with the unique properties of ionic liquids.
| Ionic Liquid System | Role | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Brønsted Acidic Ionic Liquid Gel | Heterogeneous Catalyst | Condensation of o-substituted anilines and aldehydes | Solvent-free, high yields, reusable catalyst with simple work-up. | nih.gov |
| 1-Butylpyridinium Iodide ([BPy]I) | Recyclable Catalyst | Direct oxidative amination of benzoxazoles | Metal-free, mild reaction conditions (room temperature), catalyst is easily recycled. | nih.gov |
| Task-Specific Ionic Liquids | Ligands for Metal Catalysts | Palladium-catalyzed intracellular reactions | Enhances catalyst performance and enables reactions in biological environments. | researchgate.net |
Computational and Theoretical Studies of 4,5,7 Triphenyl 2,1,3 Benzoxadiazole
Electronic Structure Elucidation using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the chemical reactivity and optical properties of a compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's electronic behavior. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's stability, reactivity, and optical properties.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
|---|---|---|---|---|
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | DFT/B3LYP/6-311++G(d,p) |
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | DFT/B3LYP/6-311++G |
| 2,1,3-benzoxadiazole derivatives (electrochemical) | - | - | 2.48–2.70 | Experimental |
This table presents data for structurally related compounds to illustrate typical values obtained through DFT calculations and experimental methods, as specific data for 4,5,7-Triphenyl-2,1,3-benzoxadiazole is not available.
Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.
Photophysical Properties Simulation
The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating these properties.
Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Energies
TD-DFT calculations can predict the electronic absorption and emission spectra of molecules by calculating the energies of vertical transitions between the ground and excited states. These calculations provide insights into the wavelengths of maximum absorption (λ_abs) and emission (λ_em), as well as the oscillator strengths of these transitions, which relate to the intensity of the spectral bands.
For fluorescent heterocyclic compounds, TD-DFT has proven to be a reliable tool for interpreting experimental spectra. Studies on 2,1,3-benzoxadiazole derivatives have shown that TD-DFT can accurately predict absorption maxima and that these transitions are often of a π-π* nature. researchgate.netirjweb.com The inclusion of solvent effects in these calculations is often crucial for achieving good agreement with experimental data obtained in solution.
Theoretical Prediction of Fluorescence Quantum Yields and Stokes Shifts
The fluorescence quantum yield (Φ_F), which is the ratio of emitted photons to absorbed photons, and the Stokes shift, the difference in energy between the absorption and emission maxima, are key characteristics of a fluorophore. While direct and accurate prediction of quantum yields from first principles is challenging, theoretical calculations can provide insights into the factors that influence them, such as the geometries of the ground and excited states and the nature of the electronic transitions.
The Stokes shift can be estimated from the calculated absorption and emission energies. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption. For some 2,1,3-benzoxadiazole derivatives, large Stokes' shifts have been attributed to significant intramolecular charge transfer (ICT) upon excitation. irjweb.com
Advanced Spectroscopic Characterization of 4,5,7 Triphenyl 2,1,3 Benzoxadiazole
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy serves as a fundamental tool for probing the electronic structure of molecules by quantifying the absorption of light across the ultraviolet and visible regions of the electromagnetic spectrum. For conjugated organic molecules like 4,5,7-Triphenyl-2,1,3-benzoxadiazole, the absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic transitions within the molecule.
Analysis of π-π* and n-π* Transitions
The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* and, to a lesser extent, n-π* electronic transitions. The extensive π-conjugated system, encompassing the benzoxadiazole core and the three phenyl substituents, gives rise to intense absorption bands corresponding to the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These transitions are typically characterized by high molar extinction coefficients (ε).
In addition to the strong π-π* transitions, the presence of nitrogen and oxygen atoms in the 2,1,3-benzoxadiazole ring introduces non-bonding (n) orbitals. Consequently, weaker n-π* transitions, involving the promotion of an electron from a non-bonding orbital to an antibonding π* orbital, may also be observed. These transitions are generally of lower intensity compared to π-π* transitions. The precise wavelengths and intensities of these absorption bands are highly dependent on the molecular geometry and the electronic interplay between the benzoxadiazole core and the appended phenyl rings.
Solvent Effects on Absorption Maxima
The polarity of the solvent can significantly influence the position of the absorption maxima (λmax) in the UV-Vis spectrum of a compound, a phenomenon known as solvatochromism. This effect is particularly pronounced for molecules with a significant change in dipole moment upon electronic excitation. For this compound, an increase in solvent polarity is anticipated to have a differential effect on the π-π* and n-π* transitions.
Generally, for π-π* transitions, polar solvents tend to stabilize both the ground and excited states, often leading to a small red shift (bathochromic shift) in the absorption maximum. Conversely, for n-π* transitions, the ground state is typically more stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions than the excited state. This differential stabilization results in a blue shift (hypsochromic shift) of the absorption maximum with increasing solvent polarity. A systematic study across a range of solvents with varying polarities is crucial to deconvolve these effects and gain a deeper understanding of the nature of the electronic transitions.
Table 1: Expected Solvent Effects on the Absorption Maxima of this compound
| Solvent Polarity | Effect on π-π* Transition (λmax) | Effect on n-π* Transition (λmax) |
| Increasing | Bathochromic Shift (Red Shift) | Hypsochromic Shift (Blue Shift) |
Fluorescence Spectroscopy for Luminescent Properties
Fluorescence spectroscopy is a powerful technique for investigating the emissive properties of molecules. Upon absorption of light and promotion to an excited electronic state, molecules can relax to the ground state by emitting a photon. The characteristics of this emitted light provide valuable information about the excited state dynamics and the potential of the compound for luminescent applications.
Emission Spectra and Maxima Analysis
Substituted 2,1,3-benzoxadiazoles are well-regarded for their fluorescent properties, and this compound is expected to exhibit significant luminescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted to longer wavelengths. The position of the emission maximum (λem) is sensitive to the electronic structure of the excited state and the surrounding environment. The triphenyl substitution is likely to influence the emission color, potentially leading to emission in the blue or green region of the visible spectrum.
Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as OLEDs and fluorescent probes. The quantum yield of this compound would be determined by comparing its integrated fluorescence intensity to that of a well-characterized standard under identical experimental conditions. The structural rigidity imparted by the fused ring system and the presence of the phenyl groups can influence the quantum yield by affecting the rates of non-radiative decay pathways.
Stokes Shift Investigations and Correlation with Excited States
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum (λem). A large Stokes shift is often indicative of a significant change in molecular geometry or electronic distribution between the ground and excited states. For molecules like this compound, a substantial Stokes shift could suggest the formation of an intramolecular charge transfer (ICT) excited state, where electron density is redistributed from the phenyl rings (donors) to the electron-deficient benzoxadiazole core (acceptor).
The magnitude of the Stokes shift is also influenced by solvent polarity. In polar solvents, the excited state with a larger dipole moment (as in an ICT state) is more stabilized than the ground state, leading to a larger Stokes shift. By plotting the Stokes shift against a solvent polarity parameter (like the Lippert-Mataga plot), one can estimate the change in dipole moment upon excitation and further elucidate the nature of the emissive excited state.
Table 2: Summary of Key Spectroscopic Parameters for this compound Analysis
| Parameter | Spectroscopic Technique | Information Obtained |
| Absorption Maxima (λmax) | UV-Vis Spectroscopy | Electronic Transitions (π-π, n-π) |
| Molar Extinction Coefficient (ε) | UV-Vis Spectroscopy | Transition Probability |
| Emission Maxima (λem) | Fluorescence Spectroscopy | Energy of Emitted Light, Color |
| Quantum Yield (ΦF) | Fluorescence Spectroscopy | Efficiency of Luminescence |
| Stokes Shift (Δν or Δλ) | UV-Vis & Fluorescence | Excited State Relaxation and Geometry Change |
Fluorescence Lifetime Measurements of Emissive States
No experimental data regarding the fluorescence lifetime of this compound could be located in the surveyed literature. Fluorescence lifetime is a critical parameter that provides insights into the decay kinetics of excited states and is highly sensitive to the molecular environment and conformation. For related benzoxadiazole derivatives, studies have shown that fluorescence lifetimes can be influenced by solvent polarity and the nature of substituent groups, which affect the rates of radiative and non-radiative decay processes. In some instances, dual fluorescence lifetimes have been observed, potentially indicating the presence of different emissive species such as monomers and aggregates in solution. However, without experimental measurements for the title compound, any discussion of its excited-state dynamics remains speculative.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Detailed experimental Infrared (IR) and Raman spectra for this compound are not available in the public domain. Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structural fingerprint of a molecule.
Identification of Characteristic Functional Group Frequencies
While specific data for this compound is absent, the expected IR and Raman spectra would feature characteristic bands for the benzoxadiazole core and the phenyl substituents. Typically, the C=N stretching vibrations of the oxadiazole ring would appear in the 1650-1550 cm⁻¹ region. The N-O stretching vibrations are expected in the 1350-1250 cm⁻¹ range.
Analysis of Aromatic Ring Vibrations
The spectra would also be dominated by vibrations from the multiple aromatic rings. C-H stretching vibrations of the aromatic protons would be anticipated above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene rings typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would be expected in the 900-650 cm⁻¹ range. A full assignment of these vibrational modes would require experimental data and could be supported by computational methods like Density Functional Theory (DFT).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
A definitive structural confirmation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy is not possible as no published ¹H or ¹³C NMR data could be found.
¹H NMR for Proton Environments and Chemical Shifts
A hypothetical ¹H NMR spectrum would provide information on the chemical environment of the single proton on the benzoxadiazole core and the protons of the three phenyl rings. The chemical shift of the lone proton on the benzoxadiazole ring would be influenced by the electron-withdrawing nature of the heterocyclic system and the anisotropic effects of the adjacent phenyl groups. The protons of the three distinct phenyl rings would likely appear as complex multiplets in the aromatic region of the spectrum (typically δ 7-8 ppm), with their specific chemical shifts and coupling patterns depending on their substitution position and rotational freedom.
¹³C NMR for Carbon Skeleton and Substituent Effects
The ¹³C NMR spectrum would be crucial for mapping the carbon framework of the molecule. It would show distinct signals for the carbon atoms of the benzoxadiazole core and the three phenyl rings. The chemical shifts of the carbons in the benzoxadiazole ring would be characteristic of this heterocyclic system. The carbons of the phenyl rings would also exhibit shifts dependent on their position relative to the benzoxadiazole core. The quaternary carbons where the phenyl groups are attached would likely show signals at lower field strength. A complete assignment would necessitate two-dimensional NMR experiments such as HSQC and HMBC.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of this compound.
COrrelation SpectroscopY (COSY): This proton-detected 2D experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, the COSY spectrum would reveal correlations between adjacent protons on each of the three phenyl rings, confirming their individual spin systems. For example, the ortho protons would show cross-peaks to the meta protons, which in turn would show correlations to the para proton. The single proton on the benzoxadiazole core (at position 6) would not show any COSY correlations, confirming its isolated nature.
Heteronuclear Single Quantum Correlation (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). nih.gov This technique is crucial for assigning the carbon signals of the molecule. Each protonated carbon atom in the three phenyl rings and the C-6 carbon of the benzoxadiazole core would exhibit a distinct correlation peak (cross-peak) in the HSQC spectrum, directly linking its ¹H and ¹³C chemical shifts. sdsu.edunih.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is paramount for piecing together the entire molecular structure by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). youtube.com This allows for the connection of the individual phenyl rings to the central benzoxadiazole scaffold. Key HMBC correlations would include:
Cross-peaks between the ortho protons of the phenyl ring at position 4 and the carbons at positions 4 and 5 of the benzoxadiazole core.
Correlations between the ortho protons of the phenyl ring at position 5 and the carbons at positions 4, 5, and 6 of the benzoxadiazole core.
Correlations from the ortho protons of the phenyl ring at position 7 to the carbons at positions 7 and 6.
Correlations from the H-6 proton to carbons at positions 4a, 5, 7, and 7a, definitively placing it on the benzoxadiazole ring.
These combined 2D NMR techniques provide a comprehensive and unambiguous assignment of the molecular structure, confirming the precise location of the phenyl substituents on the benzoxadiazole core. rsc.org
Table 1: Expected 2D NMR Correlations for Structural Elucidation
| Technique | Correlation Type | Information Gained for this compound |
|---|---|---|
| COSY | ¹H-¹H (2-3 bonds) | Confirms proton connectivity within each of the three separate phenyl rings. |
| HSQC | ¹H-¹³C (1 bond) | Directly links each proton signal to its attached carbon atom. |
| HMBC | ¹H-¹³C (2-3 bonds) | Establishes the connectivity between the phenyl rings and the benzoxadiazole core. |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically within a few parts per million (ppm), which allows for the determination of the elemental formula of a compound. nih.govresearchgate.net For this compound, with a molecular formula of C₂₄H₁₆N₂O, the theoretical exact mass can be calculated. HRMS analysis would be used to experimentally verify this mass, confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov
Fragmentation Pathway Analysis and Structural Deductions
In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion can break apart into smaller fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. nih.gov While specific experimental data for this compound is not available, a plausible fragmentation pathway can be proposed based on its structure.
A likely fragmentation pathway would involve the sequential loss of the phenyl groups and cleavage of the heterocyclic benzoxadiazole ring. Potential key fragmentation steps could include:
Loss of a phenyl radical (C₆H₅•) to form a stable ion.
Cleavage of the oxadiazole ring, potentially leading to the loss of neutral fragments such as nitric oxide (NO) or carbon monoxide (CO).
Further fragmentation of the polycyclic aromatic backbone.
Analyzing these fragmentation patterns helps to confirm the connectivity of the substituents and the integrity of the core structure. mdpi.comsemanticscholar.org
Table 2: Plausible Mass Spectrometry Fragments
| m/z (mass/charge) | Possible Fragment Identity | Fragmentation Step |
|---|---|---|
| 360.13 | [C₂₄H₁₆N₂O]⁺• | Molecular Ion |
| 283.11 | [C₂₄H₁₆N₂O - C₆H₅]⁺ | Loss of a phenyl radical |
| 330.13 | [C₂₄H₁₆N₂O - NO]⁺• | Loss of nitric oxide from the oxadiazole ring |
Electrochemical Characterization
Electrochemical methods are employed to investigate the redox properties of molecules, providing insights into their electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Cyclic Voltammetry for Redox Potentials and Electrochemical Band Gap Determination
Cyclic voltammetry (CV) is the most common technique used to study the electrochemical behavior of compounds. psu.edu By scanning the potential applied to a solution of the compound, one can measure the potentials at which it is oxidized (loses electrons) and reduced (gains electrons). researchgate.net For this compound, the CV would likely show at least one reduction wave, characteristic of the electron-accepting benzoxadiazole core, and one oxidation wave, associated with the electron-donating triphenyl-substituted aromatic system.
From the onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks, the HOMO and LUMO energy levels can be estimated using empirical equations (often referenced against a ferrocene/ferrocenium standard). The electrochemical band gap (E_g) is then calculated as the difference between the LUMO and HOMO energy levels. frontiersin.orgresearchgate.net This value is crucial for understanding the electronic and optical properties of the material and its potential application in electronic devices. utexas.edu
E_g = E_LUMO - E_HOMO ≈ e(E_ox - E_red)
Studies on similar benzoxadiazole and benzothiadiazole derivatives have shown that their electrochemical band gaps can be tuned by altering the substituents on the core structure. semanticscholar.orgresearchgate.net
Investigation of Electron Transfer Dynamics in Benzoxadiazole Systems
Benzoxadiazole derivatives are well-known for their electron-accepting nature, which, when combined with electron-donating groups like phenyl rings, can lead to interesting photophysical properties, including intramolecular charge transfer (ICT). frontiersin.orgresearchgate.net Upon photoexcitation, an electron can be promoted from the HOMO, largely located on the donor part of the molecule (the phenyl groups), to the LUMO, which is typically centered on the acceptor benzoxadiazole core.
The dynamics of this electron transfer process, including the rates of charge separation and recombination, can be investigated using time-resolved spectroscopic techniques such as femtosecond transient absorption spectroscopy. nih.gov Understanding these dynamics is critical for applications in fields like photocatalysis and organic electronics, where efficient charge transfer is a key requirement. chemrxiv.orgresearchgate.net The study of heterogeneous electron transfer (HET) is also relevant if the molecule is interfaced with other materials, such as semiconductor electrodes. nih.gov
Thermal Analysis Techniques
Thermogravimetric analysis (TGA) is a critical technique for assessing the thermal stability and decomposition profile of chemical compounds. This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For novel materials like this compound, TGA provides essential data regarding the temperatures at which degradation processes begin, the kinetics of decomposition, and the amount of residual mass at high temperatures.
Detailed research findings from thermogravimetric analysis specifically for this compound are not prominently available in the reviewed literature. However, studies on closely related 2,1,3-benzoxadiazole derivatives provide insights into the expected thermal behavior. For instance, various fluorophores containing the 2,1,3-benzoxadiazole core have been shown to possess significant thermal stability, often with decomposition temperatures commencing above 220°C. frontiersin.org
In typical TGA experiments conducted on similar heterocyclic compounds, the analysis is performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. The sample is heated at a constant rate, and the mass loss is recorded. The resulting TGA curve plots percentage weight loss against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, helps to identify the temperatures at which the rate of mass loss is maximal.
For analogous 2,1,3-benzoxadiazole derivatives, a multi-step degradation process is often observed. An initial mass loss event might occur at temperatures around 220°C, with the most significant degradation rate happening near 300°C. frontiersin.org Polymers incorporating benzoxadiazole units also exhibit high thermal stability, with decomposition temperatures (defined as the point of 5% weight loss) frequently exceeding 300°C.
While specific data for this compound is not available, a hypothetical TGA data table based on the performance of structurally similar compounds is presented below for illustrative purposes. This table outlines the kind of data that would be generated from a TGA experiment.
Hypothetical TGA Data for a Benzoxadiazole Derivative
| Temperature Range (°C) | Weight Loss (%) | Maximum Decomposition Rate (Tmax, °C) | Residual Mass (%) at 600°C |
|---|---|---|---|
| 220-350 | ~55 | ~300 | Not Applicable |
This table is for illustrative purposes only and does not represent experimental data for this compound.
The stability of such compounds is generally attributed to the robustness of the aromatic heterocyclic ring system and the strong covalent bonds within the molecule. The presence of multiple phenyl groups, as in the case of this compound, is expected to contribute positively to its thermal stability due to the high energy required to break the aromatic C-C and C-H bonds.
Further research involving the direct thermogravimetric analysis of this compound is necessary to establish its precise thermal decomposition profile and stability limits.
Scientific Literature Lacks Data on this compound for Advanced Materials Applications
Despite a thorough search of scientific databases and scholarly articles, there is currently no available published research specifically detailing the synthesis, characterization, or application of the chemical compound This compound in the fields of organic light-emitting diodes (OLEDs), optoelectronics, or organic solar cells (OSCs). Consequently, an article focusing solely on this specific molecule, as outlined in the requested structure, cannot be generated at this time due to the absence of scientific data.
The 2,1,3-benzoxadiazole core is a well-known electron-accepting unit and its derivatives have been explored in various organic electronic applications. Research in this area typically involves the strategic placement of different substituent groups onto the benzoxadiazole scaffold to tune the material's electronic and photophysical properties. These properties are crucial for their function as luminescent emitters, electron acceptors, or donor materials in advanced device architectures.
However, the specific substitution pattern of three phenyl groups at the 4, 5, and 7 positions of the 2,1,3-benzoxadiazole ring system does not appear to have been reported in the accessible scientific literature. As a result, there is no data available concerning its role in OLEDs and optoelectronic devices, including its potential as a luminescent emitter or electron acceptor, nor are there any established rational design principles for enhancing its emissive efficiency.
Similarly, in the context of photovoltaic devices and organic solar cells, there is no information on the integration of this compound as a donor or acceptor material in the active layers of such devices. Therefore, its influence on key performance parameters like open-circuit voltage (VOC) and short-circuit current (JSC) remains unknown. Furthermore, studies on the morphological features and charge transport properties of films containing this specific compound have not been published.
Without experimental or theoretical data on this compound, any discussion of its applications and functionalization in advanced materials science would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals would be necessary to provide the information needed to construct a detailed and informative article on this particular compound.
Applications and Functionalization of 4,5,7 Triphenyl 2,1,3 Benzoxadiazole in Advanced Materials Science
Development of Advanced Fluorescent Probes and Chemical Sensors
The development of fluorescent probes and chemical sensors is a cornerstone of modern materials science, enabling the detection and imaging of a wide array of analytes and environmental changes. The 2,1,3-benzoxadiazole core is a well-known fluorophore used in the design of such sensors due to its favorable photophysical properties.
Design Principles for Environment-Sensitive Fluorophores based on Benzoxadiazole Scaffolds
Environment-sensitive fluorophores, or solvatochromic dyes, are designed to exhibit changes in their fluorescence properties—such as emission wavelength, intensity, and lifetime—in response to changes in the polarity of their immediate surroundings. The design of such probes based on benzoxadiazole scaffolds hinges on creating a molecule with a significant change in its dipole moment upon photoexcitation.
Key design principles include:
Steric and Conformational Effects: The phenyl rings attached to the benzoxadiazole core can influence the fluorophore's sensitivity. Their rotational freedom can be restricted in viscous environments, leading to changes in fluorescence. This principle is fundamental to the design of molecular rotors for viscosity sensing.
Functionalization: Introducing specific reactive groups onto the scaffold allows for the targeted detection of analytes. While the core fluorophore reports on the general environment, a functional group can bind to a specific ion or molecule, causing a distinct change in the fluorescence signal.
The fluorescent 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is a classic example of an environment-sensitive probe. It is known to be weakly fluorescent in aqueous environments but becomes highly emissive in hydrophobic media, a property leveraged in numerous sensing applications. nih.gov
Mechanisms of Fluorescence Modulation (e.g., Aggregation-Induced Emission, Photoinduced Electron Transfer)
Fluorescence modulation is the process by which the emission of a fluorophore is turned "on" or "off" or is otherwise altered. This is the basis for "turn-on" or "turn-off" fluorescent sensors.
Aggregation-Induced Emission (AIE): Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished or extinguished in the solid state or in aggregates due to strong intermolecular π-π stacking. AIE is a contrasting phenomenon where non-emissive molecules are induced to emit strongly upon aggregation. nih.govnih.gov This is often observed in molecules with multiple phenyl rings, such as tetraphenylethylene. The mechanism is attributed to the Restriction of Intramolecular Motions (RIM). In dilute solutions, the phenyl rings can rotate and vibrate, providing non-radiative pathways for the excited state to decay. In the aggregated state, this motion is physically hindered, forcing the molecule to release its energy radiatively as fluorescence. nih.govresearchgate.net It is plausible that a molecule like 4,5,7-Triphenyl-2,1,3-benzoxadiazole could exhibit AIE due to the presence of three phenyl rotors.
Photoinduced Electron Transfer (PET): PET is a common mechanism for fluorescence quenching in sensor design. A typical PET-based probe consists of a fluorophore linked to a recognition unit (receptor) that can donate or accept electrons. nih.gov In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the fluorophore (or vice versa), quenching the fluorescence. When the receptor binds to its target analyte, its electron-donating or -accepting ability is altered, inhibiting the PET process and "turning on" the fluorescence. researchgate.netchemrxiv.org
Application in Advanced Imaging Platforms (non-biological)
While no specific non-biological imaging applications for this compound have been reported, related benzoxadiazole and benzothiadiazole derivatives are used in various materials science contexts. researchgate.netsci-hub.se Their strong solid-state emission and environmental sensitivity make them suitable for:
Defect Detection in Polymers: Fluorophores can be incorporated into polymer films. Changes in fluorescence can indicate mechanical stress, micro-cracks, or degradation, as these processes alter the local environment of the dye.
Latent Fingerprint Imaging: The AIE properties of some luminogens allow them to selectively aggregate on the oily residues of a fingerprint on a non-porous surface, rendering the print fluorescently visible.
Vapor Sensing: Thin films of fluorescent materials can exhibit changes in their emission upon exposure to volatile organic compounds (VOCs). The vapor molecules can intercalate into the film, altering the packing of the fluorophores and thus their fluorescence.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by noncovalent interactions. This "chemistry beyond the molecule" allows for the construction of complex, ordered structures from molecular building blocks.
Noncovalent Interactions in the Formation of Supramolecular Structures (e.g., π-π interactions, hydrogen bonding)
The self-assembly of molecules like this compound into larger architectures is governed by a combination of weak, noncovalent forces.
π-π Interactions: Aromatic rings, such as the phenyl groups and the benzoxadiazole core, can interact through π-π stacking. This is a significant driving force for the assembly of planar aromatic molecules. nih.govmdpi.com The geometry of this stacking (e.g., parallel-displaced, T-shaped) influences the electronic properties of the resulting assembly. nih.gov In a molecule with multiple phenyl rings, these interactions can lead to the formation of extended, ordered structures.
Hydrogen Bonding: While the core this compound molecule does not have strong hydrogen bond donors or acceptors, derivatives can be synthesized to include functional groups (like amides or carboxylic acids) that can participate in hydrogen bonding. This interaction is highly directional and plays a crucial role in directing the self-assembly of many organic molecules.
Directed Self-Assembly into Ordered Architectures (e.g., Nanofibers, Crystalline Arrays)
By carefully designing the molecular building blocks and controlling the assembly conditions (e.g., solvent, temperature, concentration), it is possible to direct their self-assembly into specific, functional architectures.
Nanofibers: Many aromatic and peptide-based molecules are known to self-assemble into long, thin nanofibers. nih.govnih.govrsc.org This process is often driven by a combination of π-π stacking and hydrogen bonding, which promotes one-dimensional growth. Such nanofibers can form entangled networks, leading to the formation of gels.
Crystalline Arrays: Under appropriate conditions, molecules can self-assemble into highly ordered, three-dimensional crystalline arrays. The final crystal structure is determined by the molecule's shape and the optimization of all noncovalent interactions to achieve the lowest energy state. mdpi.com The formation of liquid crystalline phases, which have properties intermediate between a liquid and a crystal, is also common for rigid, aromatic molecules. researchgate.net The study of these crystalline structures provides fundamental insights into the intermolecular forces at play.
Molecular Recognition Phenomena within Supramolecular Systems
The design of synthetic receptors capable of selective molecular recognition is a cornerstone of supramolecular chemistry. The 2,1,3-benzoxadiazole core is inherently electron-deficient, a characteristic that can be harnessed for the recognition of electron-rich guest species through non-covalent interactions such as π-π stacking and hydrogen bonding.
In the context of this compound, the triphenyl substitution pattern is anticipated to play a crucial role in modulating its recognition capabilities. The phenyl groups can engage in various intermolecular interactions, including van der Waals forces and π-π stacking with complementary aromatic guests. Furthermore, the steric bulk of the phenyl groups can create specific binding pockets or cavities, enhancing the selectivity of the host-guest complexation. The electron-deficient nature of the central benzoxadiazole ring makes it a potential site for interaction with electron-rich analytes. This principle is often exploited in the design of fluorescent chemosensors, where the binding of a guest molecule perturbs the electronic structure of the fluorophore, leading to a discernible change in its emission profile.
While direct studies on the molecular recognition properties of this compound are not extensively documented, the behavior of other benzoxadiazole derivatives provides a strong basis for its potential. For instance, benzoxadiazole-based sensors have been developed for the detection of various analytes, leveraging the modulation of intramolecular charge transfer (ICT) upon guest binding.
Design of Supramolecular Materials for Opto-electronic Applications
The self-assembly of functional molecules into well-defined supramolecular architectures is a powerful strategy for the development of advanced opto-electronic materials. The properties of the resulting materials are not only dependent on the individual molecules but also on their spatial arrangement and intermolecular interactions within the assembly.
For this compound, the triphenyl substituents can direct the self-assembly process through a combination of steric and electronic effects. The formation of ordered stacks or aggregates can significantly influence the photophysical properties, such as absorption and emission wavelengths, as well as charge transport characteristics. The electron-deficient 2,1,3-benzoxadiazole core, in conjunction with the phenyl groups, can facilitate the formation of donor-acceptor (D-A) type interactions in the solid state, which are crucial for applications in organic electronics.
The design of supramolecular opto-electronic materials often targets the control of morphology to optimize performance. By modifying the substitution pattern on the phenyl rings of this compound, for example, by introducing alkyl chains or other functional groups, it is possible to tune the intermolecular interactions and thereby control the self-assembly into desired nanostructures like nanofibers, vesicles, or thin films. These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling a wide range of applications in photonics, including frequency conversion, optical switching, and data storage. Organic molecules with large second-order NLO responses, characterized by the first hyperpolarizability (β), are of particular interest due to their potential for high performance and chemical tunability.
Design of Chromophores with Tunable Nonlinear Optical Properties
The key to designing efficient second-order NLO chromophores lies in creating molecules with a significant change in dipole moment upon excitation from the ground state to the excited state. This is typically achieved in "push-pull" systems, where an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge.
The 2,1,3-benzoxadiazole moiety is a well-established electron acceptor. frontiersin.org In this compound, the phenyl groups can be functionalized with electron-donating substituents to create a D-A or D-π-A architecture. The extent of intramolecular charge transfer (ICT) from the donor-functionalized phenyl rings to the benzoxadiazole core will be a critical determinant of the NLO response.
The tunability of the NLO properties can be achieved by systematically varying the strength of the donor groups and modifying the conjugation pathway. For instance, replacing a simple phenyl group with a dimethylaminophenyl or a methoxyphenyl group would increase the electron-donating strength and likely enhance the first hyperpolarizability. The table below illustrates how the choice of donor and the nature of the π-bridge can influence the NLO properties of benzoxadiazole-based chromophores, providing a conceptual framework for the design of materials based on this compound.
| Chromophore Architecture | Donor (D) | π-Bridge | Acceptor (A) | First Hyperpolarizability (β) (a.u.) |
| D-A | Methoxy-phenyl | - | Benzoxadiazole | Illustrative value: Low-Medium |
| D-π-A | Dimethylamino-phenyl | Vinylene | Benzoxadiazole | Illustrative value: Medium-High |
| D-A-D | Triphenylamine | - | Benzoxadiazole | Illustrative value: High |
Quantum Chemical Prediction of Hyperpolarizabilities
Quantum chemical calculations have become an indispensable tool for the rational design of NLO materials. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow for the prediction of the first hyperpolarizability (β) and other NLO properties of molecules before their synthesis, saving significant time and resources.
For this compound and its derivatives, quantum chemical calculations can provide valuable insights into their structure-property relationships. These calculations can be used to:
Optimize the molecular geometry: Determining the most stable conformation of the molecule is the first step in any computational study.
Calculate the electronic properties: This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the dipole moment.
Predict the absorption spectra: TD-DFT calculations can simulate the UV-Vis absorption spectrum, providing information about the electronic transitions that contribute to the NLO response.
Calculate the first hyperpolarizability (β): This is the key parameter for second-order NLO activity. The calculations can predict the magnitude of β and its tensor components.
The following table outlines the key parameters that would be investigated in a quantum chemical study of this compound-based NLO chromophores.
| Calculated Parameter | Significance for NLO Properties |
| Ground State Dipole Moment (μg) | Influences the overall polarity of the molecule. |
| Excited State Dipole Moment (μe) | A large difference between μe and μg is desirable for a high β. |
| Transition Dipole Moment (μge) | Related to the intensity of the charge-transfer absorption band. |
| First Hyperpolarizability (β) | Quantifies the second-order NLO response of the molecule. |
| HOMO-LUMO Energy Gap (ΔE) | A smaller energy gap can lead to a larger β, but a trade-off with transparency must be considered. |
By computationally screening a library of virtual compounds based on the this compound scaffold, researchers can identify the most promising candidates for synthesis and experimental characterization, accelerating the discovery of new high-performance NLO materials.
Structure Property Relationships in 4,5,7 Triphenyl 2,1,3 Benzoxadiazole Systems
Impact of Substitution Pattern on Electronic and Photophysical Properties
The electronic and photophysical behavior of 4,5,7-triphenyl-2,1,3-benzoxadiazole is intrinsically linked to its molecular structure. The 2,1,3-benzoxadiazole core is electron-deficient, and its properties can be finely tuned through the strategic placement and nature of substituent groups.
The three phenyl groups attached to the 2,1,3-benzoxadiazole core at the 4, 5, and 7 positions play a crucial role in defining the molecule's absorption and emission profiles. These aryl substituents extend the π-conjugated system of the molecule, which generally leads to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted benzoxadiazole core.
The π-π* electronic transitions are responsible for the absorption characteristics in these types of compounds. frontiersin.orgresearchgate.net The extended conjugation provided by the phenyl rings lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of lower-energy (longer wavelength) light. For instance, studies on related 4,7-diaryl-substituted benzothiadiazoles, a structurally similar system, demonstrate that π-extended derivatives exhibit absorption maxima in the visible region, typically around 426–437 nm. researchgate.netresearchgate.net
Similarly, the emission wavelength is also red-shifted. The triphenyl substitution can enhance fluorescence intensity and quantum yield. The phenyl groups can provide some steric hindrance that restricts intermolecular interactions which might otherwise lead to non-radiative decay pathways in the solid state or concentrated solutions. This substitution can also lead to large Stokes shifts, a desirable property that minimizes self-absorption in optical applications. nih.gov
| Compound Class | Typical Absorption Max (λabs) | Typical Emission Max (λem) | Typical Stokes Shift (nm) | Reference |
|---|---|---|---|---|
| 4,7-Diaryl-2,1,3-benzoxadiazoles | ~419 nm | Bluish-Green Region | ~95-107 nm | frontiersin.orgresearchgate.net |
| π-Extended 2,1,3-benzothiadiazoles | 426-437 nm | Green Region | ~100 nm | researchgate.net |
The dynamics of the excited state and the resulting fluorescence quantum yield (ΦFL) are highly sensitive to both the electronic nature and the steric bulk of substituents on the triphenyl groups.
Electronic Effects: Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the peripheral phenyl rings can significantly modulate the intramolecular charge transfer (ICT) character of the excited state. researchgate.net An EDG on a phenyl ring can increase the electron density of the π-system, often leading to a further red-shift in emission and potentially altering the quantum yield. Conversely, EWGs can enhance the electron-accepting nature of the core. This "push-pull" architecture is a common strategy for tuning the photophysical properties of fluorophores. nih.gov
Steric Effects: The rotational freedom of the phenyl groups can create pathways for non-radiative decay of the excited state, thereby lowering the fluorescence quantum yield. Introducing bulky substituents on the phenyl rings can create steric hindrance, which restricts these torsional motions. researchgate.net This restriction minimizes vibrational energy losses and promotes radiative decay (fluorescence), a phenomenon known as restriction of intramolecular rotation (RIR). The peripheral phenyl rings in the 4,5,7-triphenyl configuration can provide steric hindrance that suppresses phosphorescence concentration-quenching, leading to higher luminescent efficiencies. nih.gov However, excessive steric hindrance can also disrupt the planarity of the molecule, which may decrease π-conjugation and lead to a blue-shift in the spectra. Therefore, a balance between electronic effects and steric hindrance is crucial for optimizing fluorescence quantum yield. rsc.org
Correlation between Molecular Structure and Thermal Stability
The thermal stability of organic materials is critical for their application in electronic devices, which often operate at elevated temperatures. The molecular structure of this compound contributes significantly to its thermal robustness.
The presence of multiple aromatic rings (the benzoxadiazole core and the three phenyl substituents) imparts a high degree of thermal stability. The strong C-C and C-N bonds within the aromatic systems require significant energy to break. Thermogravimetric analysis (TGA) is commonly used to assess thermal stability, measuring the temperature at which the material begins to decompose. For many polycyclic aromatic compounds and polymers containing such units, decomposition temperatures (often reported as Td5, the temperature at which 5% weight loss occurs) are well above 300°C. frontiersin.orgresearchgate.netnih.gov For example, related fluorophores containing a 2,1,3-benzoxadiazole unit have shown high maximum degradation rates occurring at around 300°C. frontiersin.orgresearchgate.net Polyimides containing triphenyl imidazole units also exhibit excellent thermal stabilities. nih.gov The rigid, fused-ring structure of the benzoxadiazole core, combined with the stable phenyl groups, results in a molecule that resists thermal decomposition.
| Compound Class | Decomposition Temp. (Td5 or Tmax) | Measurement Technique | Reference |
|---|---|---|---|
| 2,1,3-Benzoxadiazole Fluorophores | ~300°C | TGA | frontiersin.orgresearchgate.net |
| Triphenyl Imidazole-Containing Polyimides | >450°C | TGA | nih.gov |
| Fluorinated Polybenzoxazines | >250°C | TGA | researchgate.net |
Relationship between Molecular Architecture and Electrochemical Behavior
The electrochemical properties of this compound, particularly its HOMO and LUMO energy levels, are dictated by its molecular architecture. These parameters determine the material's electron-donating and electron-accepting capabilities and are crucial for applications in organic electronics.
The 2,1,3-benzoxadiazole moiety is known to be an electron-accepting unit, which generally leads to a low-lying LUMO energy level. The triphenyl substituents, being part of the conjugated system, also influence these frontier molecular orbitals. The HOMO is typically delocalized across the entire π-system, including the phenyl rings, while the LUMO is often more localized on the electron-deficient benzoxadiazole core. frontiersin.org
Cyclic voltammetry (CV) is the standard technique used to probe the redox behavior and estimate the HOMO and LUMO levels. The oxidation potential is related to the HOMO level (the ease of removing an electron), while the reduction potential is related to the LUMO level (the ease of adding an electron). For 2,1,3-benzoxadiazole derivatives, the electrochemical band gaps are typically found to be in the range of 2.48–2.70 eV, which often shows a strong correlation with the optical band gap derived from absorption spectra. frontiersin.orgresearchgate.net The good electrochemical stability observed in related systems, with reversible oxidation and reduction processes, suggests that these materials can be suitable for use in electronic devices. nih.gov
Influence of Molecular Geometry and Conformational Flexibility on Supramolecular Assembly
The three-dimensional shape and conformational flexibility of this compound are key factors that govern how the molecules arrange themselves in the solid state or in aggregates, a process known as supramolecular assembly. rsc.org The torsion angles between the benzoxadiazole core and the attached phenyl rings are particularly important. While a planar conformation maximizes π-conjugation, steric hindrance between adjacent phenyl groups and hydrogen atoms can force the rings to twist out of plane.
This non-planar geometry can prevent strong, co-facial π-π stacking, which can be advantageous in preventing aggregation-caused quenching (ACQ) of fluorescence in the solid state. The high conformational flexibility of aryl-substituted molecules may facilitate their favorable orientation during self-assembly or when fitting to receptor sites. nih.gov The specific packing motif adopted in the crystalline state is a delicate balance between various non-covalent interactions, such as π-π stacking, C-H···π interactions, and van der Waals forces. nih.gov These interactions, dictated by the molecule's geometry, can have a remarkable effect on the macroscopic properties of the material, including its color and emission characteristics. nih.gov The control of molecular conformation is a useful approach to modulate the properties of conjugated systems for high-performance applications. nih.gov
Future Directions and Emerging Research Avenues for 4,5,7 Triphenyl 2,1,3 Benzoxadiazole
Exploration of Advanced and Sustainable Synthetic Methodologies
No specific synthetic methods for 4,5,7-Triphenyl-2,1,3-benzoxadiazole have been documented. Research on related benzoxadiazole derivatives often involves multi-step processes starting from substituted nitroanilines. frontiersin.orgrdd.edu.iq Future work on the target compound would first require the development of a viable and efficient synthetic route.
Integration into Novel Hybrid Materials for Multifunctional Applications
The potential integration of this compound into hybrid materials is purely speculative without experimental data on its properties. Research on other functionalized benzoxadiazoles indicates that they can be incorporated into polymers or other matrices for applications like organic light-emitting diodes (OLEDs), but this cannot be directly extrapolated to the specific target molecule.
Development of Advanced Computational Modeling Techniques for Predictive Design
Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), are valuable for predicting the photophysical properties of new fluorophores. nih.gov While these techniques could be applied to this compound to predict its absorption, emission, and other electronic characteristics, no such studies have been published.
Expanding Applications in Next-Generation Energy and Materials Science Technologies
The applications for this compound are unknown. The utility of related benzoxadiazole derivatives in fields such as energy (e.g., solar cells) and materials science (e.g., fluorescent probes) is an active area of research. nih.gov However, any potential application for this compound would need to be established through future experimental investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
